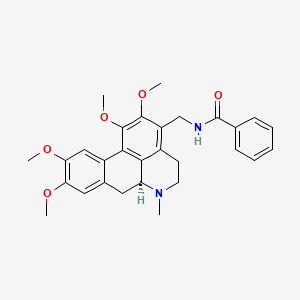![molecular formula C18H30N4O4 B12803460 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid CAS No. 51732-78-6](/img/structure/B12803460.png)
3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine (1:1) is a chemical compound that combines terephthalic acid with a piperazine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine typically involves the reaction of terephthalic acid with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine in a 1:1 molar ratio. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amine groups to more reduced forms such as amines or amides.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the terephthalic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or amides. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology
In biological research, the compound can be used as a ligand for binding studies with proteins and other biomolecules. Its ability to form stable complexes makes it useful in studying molecular interactions.
Medicine
In medicine, the compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry
In the industrial sector, the compound is used in the production of advanced materials such as coatings, adhesives, and composites. Its unique properties make it suitable for enhancing the performance of these materials .
Mecanismo De Acción
The mechanism of action of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine involves its ability to form stable complexes with various molecules. The piperazine ring and the amine groups can interact with different molecular targets, leading to the formation of hydrogen bonds, ionic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropyltriethoxysilane: This compound is similar in that it contains an aminopropyl group and is used for surface modification and functionalization.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Another compound with similar functional groups, used in biosensing applications.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group and is used for similar applications in surface modification.
Uniqueness
The uniqueness of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine lies in its combination of terephthalic acid and piperazine derivative. This combination provides a unique set of properties, such as enhanced stability, specific binding capabilities, and versatility in various applications. Its ability to form stable complexes with a wide range of molecules makes it particularly valuable in scientific research and industrial applications .
Propiedades
Número CAS |
51732-78-6 |
|---|---|
Fórmula molecular |
C18H30N4O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;terephthalic acid |
InChI |
InChI=1S/C10H24N4.C8H6O4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-12H2;1-4H,(H,9,10)(H,11,12) |
Clave InChI |
SEQMESIUOMRVRP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN)CCCN.C1=CC(=CC=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


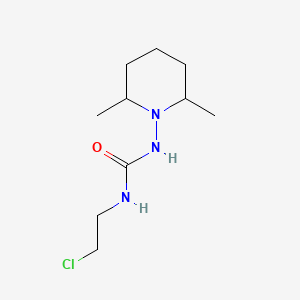
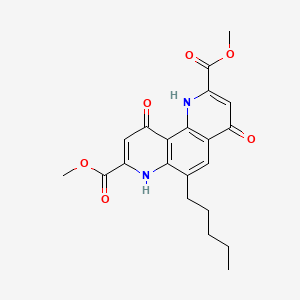

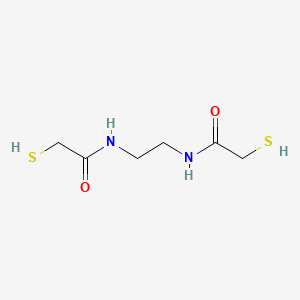
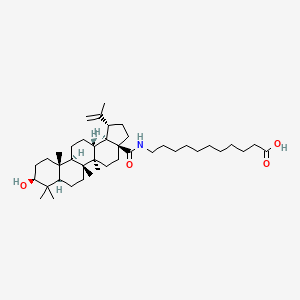
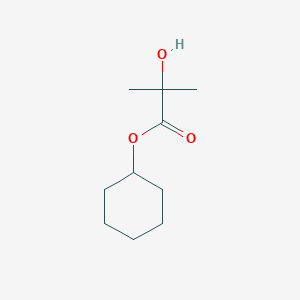
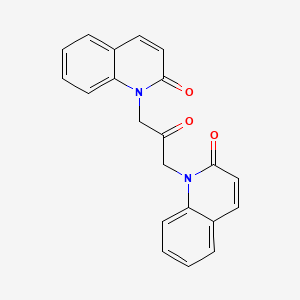

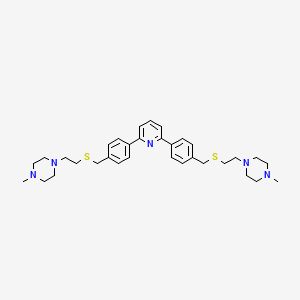
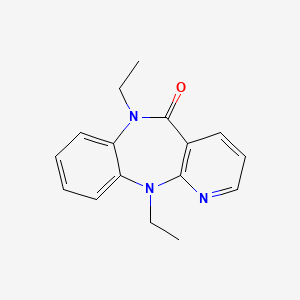
![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)


